

Spectroscopic Profile of 3-Methylfuran-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylfuran-2-carbonyl chloride

Cat. No.: B1596852

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic properties of **3-Methylfuran-2-carbonyl chloride** (CAS No: 22601-06-5), a key intermediate in synthetic organic chemistry.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural elucidation and the causality behind the observed spectral features.

Introduction to 3-Methylfuran-2-carbonyl chloride

3-Methylfuran-2-carbonyl chloride, also known as 3-methyl-2-furoyl chloride, is a substituted furan derivative containing a reactive acyl chloride functional group.^{[1][2]} Its molecular formula is C₆H₅ClO₂, with a molecular weight of approximately 144.56 g/mol.^{[1][2]} The presence of the furan ring, a methyl group, and an acyl chloride moiety gives this molecule distinct spectroscopic characteristics that are instrumental for its identification and quality control. Understanding its spectroscopic signature is paramount for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.

To facilitate a comprehensive understanding, this guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, both from available experimental sources and predictive models based on analogous structures.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of **3-Methylfuran-2-carbonyl chloride** with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **3-Methylfuran-2-carbonyl chloride** is not readily available in the public domain, a highly reliable prediction of its ^1H and ^{13}C NMR spectra can be formulated based on the known spectral data of structurally related compounds, such as 3-methylfuran and 2-furoyl chloride.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the furan ring protons, and one in the aliphatic region for the methyl group protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Justification
~7.4 - 7.6	Doublet	1H	H-5	<p>The proton at the 5-position is adjacent to the oxygen atom and is expected to be the most downfield of the ring protons. It will be split by the H-4 proton.</p>
~6.3 - 6.5	Doublet	1H	H-4	<p>This proton is coupled to the H-5 proton, resulting in a doublet. Its chemical shift is upfield compared to H-5 due to its greater distance from the electron-withdrawing carbonyl group.</p>
~2.2 - 2.4	Singlet	3H	-CH ₃	<p>The methyl protons are not coupled to any other protons and will therefore appear as a singlet. The electron-donating nature of the methyl group and</p>

its position on
the furan ring
influence its
chemical shift.

Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl chloride group at the 2-position significantly deshields the adjacent furan ring protons, causing them to resonate at lower field (higher ppm values). The methyl group at the 3-position is electron-donating, which slightly shields the ring protons compared to an unsubstituted furan ring.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to exhibit six signals, corresponding to the six unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Justification
~158 - 162	C=O (Carbonyl)	The carbonyl carbon of an acyl chloride is highly deshielded and appears at a very low field.
~145 - 150	C-5	This furan ring carbon, adjacent to the oxygen, is expected to be downfield.
~140 - 145	C-2	The carbon atom attached to the carbonyl chloride group will be significantly downfield.
~115 - 120	C-3	The carbon atom bearing the methyl group will be upfield relative to the other substituted ring carbon.
~110 - 115	C-4	This is the other unsubstituted furan ring carbon.
~10 - 15	-CH ₃	The methyl carbon is expected in the typical aliphatic region.

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges for similar functional groups and substitution patterns on furan rings. For instance, the carbonyl carbon of acyl chlorides typically resonates in the 160-185 ppm range. The positions of the furan ring carbons are influenced by the competing electronic effects of the electron-withdrawing acyl chloride and the electron-donating methyl group.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of **3-Methylfuran-2-carbonyl chloride**, the following protocol is recommended:

- Sample Preparation:

- Due to the reactivity of the acyl chloride, the sample must be handled in a dry, inert atmosphere (e.g., a glove box).
- Use a dry, deuterated solvent that is inert to the acyl chloride, such as deuterated chloroform (CDCl_3) or deuterated dichloromethane (CD_2Cl_2).
- Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

- Instrument Parameters (^1H NMR):
 - Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Referencing: The residual solvent peak (e.g., CHCl_3 at 7.26 ppm) should be used for chemical shift referencing.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: A 100 MHz or higher field spectrometer.
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

- Referencing: The solvent peak (e.g., CDCl_3 at 77.16 ppm) should be used for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methylfuran-2-carbonyl chloride** is characterized by strong absorptions corresponding to the carbonyl group and vibrations of the furan ring. Experimental data is available from the PubChem database.[\[1\]](#)

Wavenumber (cm^{-1})	Intensity	Assignment	Vibrational Mode
~1750 - 1780	Strong	$\text{C}=\text{O}$	Stretching
~3100 - 3150	Medium	$\text{C}-\text{H}$ (furan)	Stretching
~2850 - 3000	Weak-Medium	$\text{C}-\text{H}$ (methyl)	Stretching
~1500 - 1600	Medium-Strong	$\text{C}=\text{C}$ (furan)	Stretching
~1000 - 1300	Medium-Strong	$\text{C}-\text{O}-\text{C}$ (furan)	Asymmetric Stretching
~700 - 900	Strong	$\text{C}-\text{Cl}$	Stretching

Interpretation of the IR Spectrum: The most prominent feature in the IR spectrum is the very strong absorption band in the region of $1750-1780 \text{ cm}^{-1}$, which is characteristic of the $\text{C}=\text{O}$ stretching vibration of an acyl chloride. The exact position of this band is sensitive to the electronic environment; conjugation with the furan ring slightly lowers this frequency compared to a saturated acyl chloride. The $\text{C}-\text{H}$ stretching vibrations of the furan ring appear above 3100 cm^{-1} , while the methyl $\text{C}-\text{H}$ stretches are observed below 3000 cm^{-1} . The stretching vibrations of the $\text{C}=\text{C}$ and $\text{C}-\text{O}-\text{C}$ bonds within the furan ring give rise to a series of bands in the fingerprint region. The $\text{C}-\text{Cl}$ stretch is expected to appear as a strong band in the lower frequency region of the spectrum.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid samples like **3-Methylfuran-2-carbonyl chloride** with minimal sample preparation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

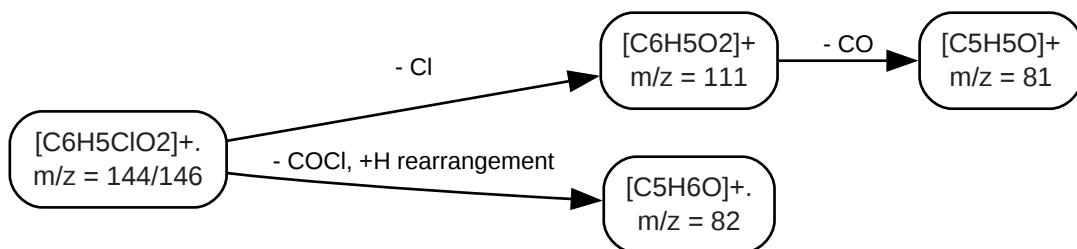
- Instrument Setup:
 - Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
- Sample Application:
 - In a fume hood, carefully place a small drop of **3-Methylfuran-2-carbonyl chloride** onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Cleaning:
 - After the measurement, carefully clean the ATR crystal with a suitable dry, inert solvent (e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

Trustworthiness of the Protocol: This standard ATR protocol ensures reproducible results. The use of a diamond ATR crystal is recommended due to its chemical inertness and durability, which is important when handling a reactive compound like an acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of **3-Methylfuran-2-carbonyl chloride**. GC-MS data is available from the PubChem database.[\[1\]](#)

Predicted Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **3-Methylfuran-2-carbonyl chloride** in mass spectrometry.

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment	Interpretation
144/146	Moderate	$[\text{C}_6\text{H}_5\text{ClO}_2]^{+\cdot}$	Molecular ion peak ($\text{M}^{+\cdot}$). The presence of the chlorine isotope pattern (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) is a key diagnostic feature.
111	High	$[\text{C}_6\text{H}_5\text{O}_2]^+$	Loss of a chlorine radical from the molecular ion, forming the 3-methyl-2-furoyl cation. This is often a major fragmentation pathway for acyl chlorides.
81	Moderate	$[\text{C}_5\text{H}_5\text{O}]^+$	Subsequent loss of carbon monoxide (CO) from the m/z 111 fragment.
82	Moderate	$[\text{C}_5\text{H}_6\text{O}]^{+\cdot}$	Likely formed through a rearrangement process involving the loss of the COCl radical and the gain of a hydrogen atom, corresponding to the 3-methylfuran radical cation.

Expertise in Spectral Interpretation: The fragmentation pattern is dominated by the cleavage of the weakest bonds and the formation of stable fragments. The C-Cl bond is relatively weak, leading to the prominent peak at m/z 111. The subsequent loss of a neutral CO molecule is a

common fragmentation pathway for acylium ions. The presence of the m/z 82 peak, corresponding to the 3-methylfuran radical cation, further confirms the core structure of the molecule.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of **3-Methylfuran-2-carbonyl chloride** by Gas Chromatography-Mass Spectrometry (GC-MS).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, inert solvent such as dichloromethane or diethyl ether.
- GC Parameters:
 - GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

Self-Validating System: This protocol includes standard conditions for the analysis of semi-volatile organic compounds. The resulting chromatogram should show a single major peak corresponding to **3-Methylfuran-2-carbonyl chloride**, and the mass spectrum of this peak should be consistent with the predicted fragmentation pattern. Any significant impurity peaks can be identified by their respective mass spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **3-Methylfuran-2-carbonyl chloride**. The predicted NMR data, in conjunction with the experimental IR and MS data, offer a robust framework for confirming the structure and purity of this important synthetic intermediate. The detailed experimental protocols provide a reliable starting point for researchers to obtain high-quality spectroscopic data in their own laboratories. Adherence to these analytical methodologies will ensure the integrity and reproducibility of experimental results in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methylfuran-2-carbonyl chloride [stenutz.eu]
- 2. scbt.com [scbt.com]
- 3. agilent.com [agilent.com]
- 4. edinst.com [edinst.com]
- 5. jascoinc.com [jascoinc.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. osti.gov [osti.gov]

- 9. lipidmaps.org [lipidmaps.org]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing)
DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 11. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylfuran-2-carbonyl chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596852#spectroscopic-data-of-3-methylfuran-2-carbonyl-chloride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com